2-Oxo-7-phenyl-1,3-benzoxathiol-5-yl (4-methoxyphenoxy)acetate
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Overview
Description
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(4-METHOXYPHENOXY)ACETATE is a complex organic compound that belongs to the class of benzoxathiol derivatives. This compound is characterized by its unique structure, which includes a benzoxathiol ring fused with a phenyl group and an acetate moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(4-METHOXYPHENOXY)ACETATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzoxathiol core, which can be achieved through the cyclization of 2-aminophenol with carbon disulfide and subsequent oxidation. The phenyl group is then introduced via a Friedel-Crafts acylation reaction. The final step involves the esterification of the benzoxathiol derivative with 2-(4-methoxyphenoxy)acetic acid under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(4-METHOXYPHENOXY)ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the benzoxathiol ring to a benzoxathiane.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or methoxyphenoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Alcohols, benzoxathianes
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(4-METHOXYPHENOXY)ACETATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(4-METHOXYPHENOXY)ACETATE involves its interaction with specific molecular targets and pathways. The compound’s benzoxathiol core can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-METHYLPROPANOATE: Similar structure but with a different ester group, leading to variations in chemical and biological properties.
2-OXO-2H-1,3-BENZOXATHIOL-5-YL ACETATE: Lacks the phenyl and methoxyphenoxy groups, resulting in different reactivity and applications.
Uniqueness
2-OXO-7-PHENYL-2H-1,3-BENZOXATHIOL-5-YL 2-(4-METHOXYPHENOXY)ACETATE is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. The presence of the methoxyphenoxy group, in particular, may enhance its solubility and interaction with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C22H16O6S |
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Molecular Weight |
408.4 g/mol |
IUPAC Name |
(2-oxo-7-phenyl-1,3-benzoxathiol-5-yl) 2-(4-methoxyphenoxy)acetate |
InChI |
InChI=1S/C22H16O6S/c1-25-15-7-9-16(10-8-15)26-13-20(23)27-17-11-18(14-5-3-2-4-6-14)21-19(12-17)29-22(24)28-21/h2-12H,13H2,1H3 |
InChI Key |
IYWJCDLCSROCOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=CC=C4 |
Origin of Product |
United States |
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